molecular formula C6H4ClIN2O3 B1436966 2-Chloro-5-iodo-6-methoxy-3-nitropyridine CAS No. 2316813-32-6

2-Chloro-5-iodo-6-methoxy-3-nitropyridine

Cat. No.: B1436966
CAS No.: 2316813-32-6
M. Wt: 314.46 g/mol
InChI Key: XWKRYKJQLCYDDJ-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-6-methoxy-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClIN2O3. This compound is characterized by the presence of chlorine, iodine, methoxy, and nitro functional groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-6-methoxy-3-nitropyridine typically involves halogenation and nitration reactions. One common method includes the iodination of 2-Chloro-6-methoxy-3-nitropyridine using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-6-methoxy-3-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing chlorine or iodine.

    Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyridine ring with another aromatic ring.

    Reduction Reactions: The major product is 2-Chloro-5-iodo-6-methoxy-3-aminopyridine.

Scientific Research Applications

2-Chloro-5-iodo-6-methoxy-3-nitropyridine is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-6-methoxy-3-nitropyridine depends on its specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the final product . In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxy-3-nitropyridine: Similar structure but lacks the iodine atom.

    2-Chloro-5-iodo-3-nitropyridine: Similar structure but lacks the methoxy group.

    2-Chloro-5-methyl-3-nitropyridine: Similar structure but has a methyl group instead of iodine.

Uniqueness

2-Chloro-5-iodo-6-methoxy-3-nitropyridine is unique due to the presence of both iodine and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

2-chloro-5-iodo-6-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIN2O3/c1-13-6-3(8)2-4(10(11)12)5(7)9-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKRYKJQLCYDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)Cl)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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